人参皂苷 R4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

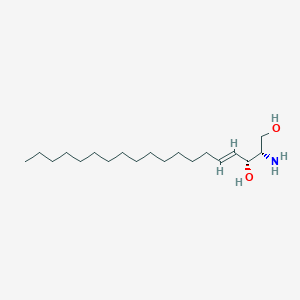

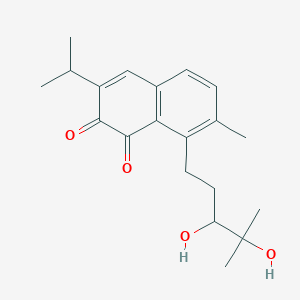

Vinaginsenoside R4 is a natural product isolated from the leaves of hydroponically grown ginseng . It has been found to inhibit melanin biosynthesis and enhance pigmentation in zebrafish without any cytotoxic effects on melan-a cells . This suggests that it may have potential as a new skin whitening compound .

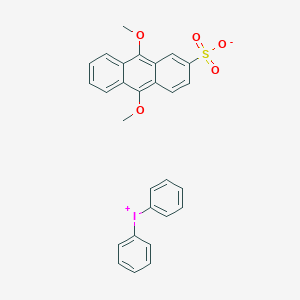

Molecular Structure Analysis

Vinaginsenoside R4 has a molecular formula of C48H82O19 . For a more detailed molecular structure, please refer to the source .Chemical Reactions Analysis

Vinaginsenoside R4 has been found to inhibit melanin biosynthesis . This suggests that it interacts with the biochemical pathway of melanin production, although the exact mechanism of this interaction is not clear from the available information.科学研究应用

Inhibitor of Melanogenesis

Vinaginsenoside R4 has been identified as a potential inhibitor of melanogenesis . Melanogenesis is the process that leads to the production of melanin, the pigment responsible for the color of our skin, hair, and eyes. The inhibitory activity of Vinaginsenoside R4 on melanogenesis was 27.8% at a concentration of 80 µM . This suggests that Vinaginsenoside R4 could potentially be used in the development of skin whitening compounds .

Pharmacologically Active Compound

The absorption and bioavailability of ginsenosides, the family of saponins that Vinaginsenoside R4 belongs to, mainly depend on an individual’s gastrointestinal bioconversion abilities . There is a need to improve ginseng processing to predictably increase the pharmacologically active of ginsenosides . Vinaginsenoside R4, being a ginsenoside, could therefore have potential pharmacological applications.

Potential Role in Ginseng Processing

Different processing methods of ginseng produce a range of ginsenoside compositions with diverse pharmacological properties . As Vinaginsenoside R4 is a ginsenoside, it could play a role in these processing methods, potentially influencing the pharmacological properties of the resulting ginseng product .

Role in Traditional Medicine

Ginseng, from which Vinaginsenoside R4 is derived, is a very famous traditional medicinal herb in Asian countries . Given its potential pharmacological properties, Vinaginsenoside R4 could have applications in traditional medicine.

Potential Use in Cosmetic Research

Vinaginsenoside R4 showed inhibitory activity on body pigmentation on a zebrafish model . Zebrafish are commonly used as a model for biomedical or cosmetic research . This suggests that Vinaginsenoside R4 could potentially be used in cosmetic research, particularly in the development of skin whitening products .

Spectroscopic Analysis

Vinaginsenoside R4 can be identified through spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy . This suggests that Vinaginsenoside R4 could be used in spectroscopic analysis for research purposes .

作用机制

Vinaginsenoside R4: A Comprehensive Review of Its Mechanism of Action

Vinaginsenoside R4, also known as Vina-ginsenosideR4, is a minor ginsenoside isolated from the leaves of hydroponic Panax ginseng . This compound has been found to exhibit several interesting biological activities, which we will explore in this article.

Target of Action

Vinaginsenoside R4 primarily targets melanin biosynthesis . Melanin is a pigment responsible for the color of our skin, hair, and eyes. By interacting with this biosynthetic process, Vinaginsenoside R4 can influence pigmentation.

Mode of Action

Vinaginsenoside R4 interacts with its target by inhibiting the biosynthesis of melanin . This inhibition occurs without any cytotoxic effects on the melan-a cells , which are a type of melanocyte used for studies on melanin production.

Biochemical Pathways

It has been suggested that it may be involved in the pi3k/akt/gsk-3β signaling pathway . This pathway plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival.

Pharmacokinetics

They may also be metabolized by intestinal microflora before absorption into the blood . Ginsenosides are typically cleared from the body rapidly .

Result of Action

The primary molecular effect of Vinaginsenoside R4 is the inhibition of melanin biosynthesis . This results in a decrease in pigmentation. On a cellular level, Vinaginsenoside R4 has been found to protect PC12 cells (a cell line derived from a pheochromocytoma of the rat adrenal medulla) against 6-hydroxydopamine-induced toxicity .

Action Environment

The action of Vinaginsenoside R4 can be influenced by various environmental factors. For instance, the method of ginseng processing can affect the composition and pharmacological properties of ginsenosides . .

未来方向

While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)